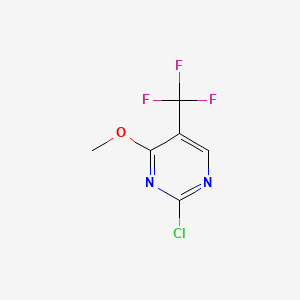

2-Chloro-4-methoxy-5-(trifluoromethyl)pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Chloro-4-methoxy-5-(trifluoromethyl)pyrimidine is a chemical compound with the molecular formula C6H4ClF3N2O. It is a pyrimidine derivative characterized by the presence of a chloro group at the 2-position, a methoxy group at the 4-position, and a trifluoromethyl group at the 5-position.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-methoxy-5-(trifluoromethyl)pyrimidine typically involves the introduction of the trifluoromethyl group into the pyrimidine ring. One common method is the reaction of 2-chloro-4-methoxypyrimidine with trifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated reactors and advanced purification techniques ensures the consistent quality and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

2-Chloro-4-methoxy-5-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro group at the 2-position can be replaced by nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Suzuki-Miyaura Coupling: This compound can participate in cross-coupling reactions with boronic acids in the presence of palladium catalysts to form carbon-carbon bonds.

Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, while reduction reactions can modify the trifluoromethyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., DMSO) at elevated temperatures.

Suzuki-Miyaura Coupling: Boronic acids, palladium catalysts (e.g., Pd(PPh3)4), and bases like potassium carbonate in solvents such as toluene or ethanol.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

Major Products Formed

Nucleophilic Substitution: Substituted pyrimidines with various functional groups at the 2-position.

Suzuki-Miyaura Coupling: Biaryl compounds with diverse substituents.

Oxidation: Aldehydes, acids, or ketones depending on the reaction conditions.

Aplicaciones Científicas De Investigación

2-Chloro-4-methoxy-5-(trifluoromethyl)pyrimidine has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of 2-Chloro-4-methoxy-5-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chloro and methoxy groups contribute to the compound’s binding affinity and specificity towards its targets . The exact pathways and molecular interactions depend on the specific application and target molecule .

Comparación Con Compuestos Similares

Similar Compounds

2-Chloro-5-(trifluoromethyl)pyrimidine: Similar structure but lacks the methoxy group, which affects its reactivity and applications.

2,4-Dichloro-5-(trifluoromethyl)pyrimidine: Contains an additional chloro group, leading to different chemical properties and reactivity.

2-Methoxy-4-(trifluoromethyl)pyrimidine: Lacks the chloro group, resulting in different substitution patterns and applications.

Uniqueness

2-Chloro-4-methoxy-5-(trifluoromethyl)pyrimidine is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both chloro and methoxy groups allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in pharmaceuticals and agrochemicals .

Actividad Biológica

2-Chloro-4-methoxy-5-(trifluoromethyl)pyrimidine is a pyrimidine derivative that has garnered attention due to its diverse biological activities. This compound is characterized by the presence of a chloro group, a methoxy group, and a trifluoromethyl group, which contribute to its unique pharmacological properties. This article reviews its biological activity, including anti-inflammatory, antimicrobial, and anticancer effects, supported by case studies and research findings.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives. For instance, compounds related to this compound have shown significant inhibition of cyclooxygenase-2 (COX-2) activity. In vitro assays indicate that certain derivatives exhibit IC50 values comparable to the standard drug celecoxib, suggesting strong anti-inflammatory properties.

Table 1: COX-2 Inhibition Potency of Pyrimidine Derivatives

| Compound | IC50 (μmol) |

|---|---|

| 2-Chloro-4-methoxy-5-(CF3) | 0.04 ± 0.01 |

| Celecoxib | 0.04 ± 0.01 |

| Other Pyrimidine Derivative A | 0.05 ± 0.02 |

| Other Pyrimidine Derivative B | 0.03 ± 0.01 |

Antimicrobial Activity

Pyrimidine derivatives, including this compound, have demonstrated notable antimicrobial efficacy against various pathogens. Studies report effective action against Gram-positive and Gram-negative bacteria as well as fungi.

Table 2: Antimicrobial Efficacy of Pyrimidine Derivatives

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 25 μg/mL |

| S. aureus | 15 μg/mL |

| A. flavus | 30 μg/mL |

| A. niger | 20 μg/mL |

Anticancer Activity

The anticancer properties of pyrimidine derivatives are also significant. Research indicates that compounds similar to this compound exhibit cytotoxic effects on various cancer cell lines.

Case Study: Cytotoxicity Assay

In a study involving the MDA-MB-231 triple-negative breast cancer cell line, the compound demonstrated an IC50 value of 27.4nM, indicating potent activity compared to doxorubicin.

Table 3: Cytotoxicity of Pyrimidine Derivatives on Cancer Cell Lines

| Cell Line | IC50 (μM) |

|---|---|

| MDA-MB-231 | 0.027 |

| Caco-2 | 0.040 |

| Non-cancer MCF10A | >1 |

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

- COX Enzyme Inhibition : The compound inhibits COX enzymes, reducing prostaglandin synthesis and thereby decreasing inflammation.

- Antimicrobial Mechanism : It disrupts bacterial cell wall synthesis and function, leading to cell death.

- Anticancer Pathways : It induces apoptosis in cancer cells through modulation of cell cycle regulators and pro-apoptotic factors.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of electron-withdrawing groups like trifluoromethyl enhances the biological activity of pyrimidines by increasing their lipophilicity and bioavailability.

Table 4: SAR Analysis of Pyrimidine Derivatives

| Substituent | Effect on Activity |

|---|---|

| -Cl | Increased COX inhibition |

| -OCH3 | Enhanced cytotoxicity |

| -CF3 | Improved antimicrobial activity |

Propiedades

IUPAC Name |

2-chloro-4-methoxy-5-(trifluoromethyl)pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClF3N2O/c1-13-4-3(6(8,9)10)2-11-5(7)12-4/h2H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXUSEPOFBSZNLR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC=C1C(F)(F)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClF3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.56 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.